molecular formula C27H25N3O4 B2677137 N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894908-96-4

N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2677137
CAS No.: 894908-96-4
M. Wt: 455.514
InChI Key: NKCCIYANPROCKF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylbenzoyl group, and a naphthyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthyridinone core, followed by the introduction of the ethoxyphenyl and methylbenzoyl groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, ethyl ether, and methylbenzoyl chloride. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also requires stringent quality control measures to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-N’-(alpha-methylcinnamylideneamino)oxamide: This compound shares the ethoxyphenyl group but differs in its overall structure and functional groups.

    3-methyl-4-(methylthio)phenyl N-(4-ethoxyphenyl)carbamate: Another compound with an ethoxyphenyl group, but with different substituents and functional groups.

Uniqueness

N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to its specific combination of functional groups and its naphthyridinone core

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-4-34-21-12-10-20(11-13-21)29-24(31)16-30-15-23(25(32)19-8-5-17(2)6-9-19)26(33)22-14-7-18(3)28-27(22)30/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCCIYANPROCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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